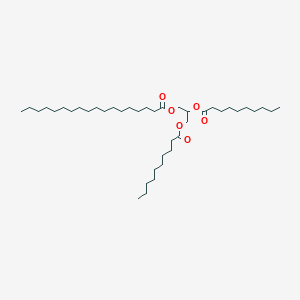

1,2-Didecanoyl-3-stearoyl-rac-glycerol

説明

特性

IUPAC Name |

2,3-di(decanoyloxy)propyl octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78O6/c1-4-7-10-13-16-17-18-19-20-21-22-23-26-28-31-34-40(43)46-37-38(47-41(44)35-32-29-25-15-12-9-6-3)36-45-39(42)33-30-27-24-14-11-8-5-2/h38H,4-37H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSHZNDZYYUTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10769671 | |

| Record name | 2,3-Bis(decanoyloxy)propyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10769671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139665-46-6 | |

| Record name | 2,3-Bis(decanoyloxy)propyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10769671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 1,2-Didecanoyl-3-stearoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Didecanoyl-3-stearoyl-rac-glycerol is a mixed triacylglycerol containing two decanoic acid moieties at the sn-1 and sn-2 positions and a stearic acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1] As a constituent of complex lipid mixtures in various natural and synthetic products, understanding its physicochemical properties is crucial for applications in drug delivery, formulation science, and lipid biochemistry. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for property characterization.

Core Physicochemical Data

A summary of the available and predicted quantitative physicochemical data for this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are estimated using computational models due to the limited availability of specific experimental data for this particular mixed-acid triglyceride.

| Property | Value | Source/Method |

| Molecular Formula | C41H78O6 | Experimental[1] |

| Molecular Weight | 667.1 g/mol | Calculated[1] |

| CAS Number | 139665-46-6 | Database[1][2] |

| Physical State | Solid | Experimental[1] |

| Solubility | DMF: 10 mg/mL | Experimental[1] |

| Predicted Melting Point | 45-55 °C | Estimation based on fatty acid composition |

| Predicted Boiling Point | > 400 °C | Estimation |

| Predicted logP | ~15 | Estimation (e.g., using Molinspiration)[3][4] |

| Synonyms | 1,2-Caprin-3-stearin; 1,2-Decanoin-3-stearin; TG(10:0/10:0/18:0) | Database[2] |

Disclaimer: Predicted values are estimations and should be confirmed by experimental data.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are adapted from standard methods for triglyceride analysis.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and phase transition behavior of the triglyceride.

Materials:

-

This compound sample

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Microbalance

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan with a lid. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a low temperature (e.g., 0°C).

-

Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the expected melting point (e.g., 80°C).

-

Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the melting endotherm.

-

Cool the sample at a controlled rate back to the starting temperature to observe crystallization behavior.

-

A second heating scan can be performed to assess thermal history effects.

Determination of Solubility

Objective: To determine the solubility of the triglyceride in various solvents relevant to pharmaceutical formulations.

Materials:

-

This compound sample

-

A selection of solvents (e.g., ethanol, chloroform, acetone, water, phosphate-buffered saline)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system for quantification.

Procedure:

-

Add an excess amount of the triglyceride to a known volume of the selected solvent in a vial.

-

Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved triglyceride using a validated HPLC or GC method.

-

The solubility is expressed in units such as mg/mL or mol/L.

Determination of the Octanol-Water Partition Coefficient (logP)

Objective: To determine the lipophilicity of the triglyceride, which is a critical parameter for predicting its behavior in biological systems.

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, GC)

Procedure:

-

Prepare a stock solution of the triglyceride in n-octanol.

-

Add a known volume of the n-octanol stock solution and an equal volume of water to a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period (e.g., 15-30 minutes) to allow for partitioning between the two phases.

-

Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Carefully collect samples from both the n-octanol and the aqueous phases.

-

Determine the concentration of the triglyceride in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the key physicochemical properties of this compound.

References

An In-Depth Technical Guide to the Synthesis of 1,2-Didecanoyl-3-stearoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1,2-didecanoyl-3-stearoyl-rac-glycerol, a mixed-acid triglyceride with applications in various fields of research and development. The synthesis of such a regiospecifically defined triglyceride necessitates a strategic multi-step approach involving the protection of glycerol's hydroxyl groups, followed by sequential acylation and deprotection. This guide details a five-step chemical synthesis, offering insights into the experimental protocols and the quantitative data that can be expected at each stage.

Introduction

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two decanoic acid molecules at the sn-1 and sn-2 positions, and one stearic acid molecule at the sn-3 position. The precise positioning of these fatty acids is crucial for its biological function and physical properties. Direct esterification of glycerol with a mixture of decanoic and stearic acids would result in a complex and difficult-to-separate mixture of various triglycerides. Therefore, a regioselective synthesis is imperative to obtain the desired product with high purity.

The synthetic strategy outlined in this guide employs a protection-deprotection methodology to ensure the specific placement of the fatty acyl chains. The synthesis commences with the selective protection of the primary hydroxyl group at the sn-3 position of glycerol, followed by the acylation of the remaining free hydroxyl groups at the sn-1 and sn-2 positions with decanoic acid. Subsequent removal of the protecting group from the sn-3 position is followed by the final acylation with stearic acid to yield the target molecule.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a five-step chemical process. The logical flow of this synthesis is depicted in the following diagram:

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for each step of the synthesis. The quantitative data presented is based on typical yields for analogous reactions and should be considered as a guide.

Step 1: Protection of Glycerol to Yield 3-O-Trityl-rac-glycerol (Intermediate 1)

Objective: To selectively protect the primary hydroxyl group at the sn-3 position of glycerol using a trityl protecting group.

Reaction Scheme:

Caption: Protection of the sn-3 hydroxyl group of glycerol.

Protocol:

-

Dissolve glycerol (1.0 eq) in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Add trityl chloride (1.1 eq) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Parameter | Value |

| Starting Material | Glycerol |

| Reagents | Trityl Chloride, Pyridine |

| Solvent | Pyridine |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Step 2: Acylation to Yield 1,2-Didecanoyl-3-O-trityl-rac-glycerol (Intermediate 2)

Objective: To acylate the free hydroxyl groups at the sn-1 and sn-2 positions of 3-O-trityl-rac-glycerol with decanoyl chloride.

Reaction Scheme:

Caption: Acylation of the sn-1 and sn-2 hydroxyl groups.

Protocol:

-

Dissolve 3-O-trityl-rac-glycerol (1.0 eq) in anhydrous pyridine.

-

Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Cool the solution in an ice bath.

-

Add decanoyl chloride (2.2 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Work-up the reaction as described in Step 1.

-

Purify the product by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-O-Trityl-rac-glycerol |

| Reagents | Decanoyl Chloride, Pyridine, DMAP |

| Solvent | Pyridine |

| Reaction Time | 12-18 hours |

| Typical Yield | 80-90% |

Step 3: Deprotection to Yield 1,2-Didecanoyl-rac-glycerol (Intermediate 3)

Objective: To selectively remove the trityl protecting group from the sn-3 position.

Reaction Scheme:

Caption: Removal of the trityl protecting group.

Protocol:

-

Dissolve 1,2-didecanoyl-3-O-trityl-rac-glycerol (1.0 eq) in a mixture of dichloromethane (B109758) and methanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Neutralize the reaction with a saturated solution of NaHCO₃.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting 1,2-didecanoyl-rac-glycerol by column chromatography.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1,2-Didecanoyl-3-O-trityl-rac-glycerol |

| Reagents | p-Toluenesulfonic acid monohydrate |

| Solvent | Dichloromethane/Methanol |

| Reaction Time | 1-3 hours |

| Typical Yield | 85-95% |

Step 4: Final Acylation to Yield this compound (Final Product)

Objective: To acylate the free hydroxyl group at the sn-3 position with stearoyl chloride.

Reaction Scheme:

Caption: Final acylation at the sn-3 position.

Protocol:

-

Dissolve 1,2-didecanoyl-rac-glycerol (1.0 eq) in anhydrous pyridine.

-

Add a catalytic amount of DMAP.

-

Cool the solution in an ice bath.

-

Add stearoyl chloride (1.1 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Work-up the reaction as described in Step 1.

-

Purify the final product by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1,2-Didecanoyl-rac-glycerol |

| Reagents | Stearoyl Chloride, Pyridine, DMAP |

| Solvent | Pyridine |

| Reaction Time | 12-18 hours |

| Typical Yield | 80-90% |

Step 5: Purification of the Final Product

Objective: To obtain highly pure this compound.

Protocol:

-

The crude product from Step 4 is subjected to column chromatography on silica gel.

-

A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., diethyl ether or ethyl acetate), is typically used.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

-

For very high purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be employed.

Conclusion

The synthesis of this compound is a prime example of the application of protection-deprotection strategies in modern organic chemistry to achieve regiospecificity. The five-step pathway detailed in this guide provides a robust framework for the preparation of this and other mixed-acid triglycerides. Careful execution of each step, diligent monitoring of the reactions, and thorough purification of intermediates and the final product are essential for obtaining the target molecule in high yield and purity. This technical guide serves as a valuable resource for researchers and scientists engaged in the synthesis of complex lipids for a variety of applications in drug development and other scientific disciplines.

An In-depth Technical Guide to 1,2-Didecanoyl-3-stearoyl-rac-glycerol

CAS Number: 139665-46-6

This technical guide provides a comprehensive overview of 1,2-Didecanoyl-3-stearoyl-rac-glycerol, a mixed-acid triacylglycerol. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the physicochemical properties, synthesis, analysis, and potential applications of this molecule.

Physicochemical Properties

This compound is a triacylglycerol molecule containing two decanoic acid (a medium-chain fatty acid) moieties at the sn-1 and sn-2 positions and one stearic acid (a long-chain fatty acid) moiety at the sn-3 position of the glycerol (B35011) backbone.[1][2] Its structure contributes to specific physical and chemical characteristics relevant to its handling, formulation, and potential biological roles.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 139665-46-6 | [1] |

| Synonyms | 1,2-Caprin-3-Stearin, 1,2-Decanoin-3-Stearin, TG(10:0/10:0/18:0) | [1] |

| Molecular Formula | C41H78O6 | [1] |

| Formula Weight | 667.1 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 10 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

| Natural Occurrence | Found in butteroil. | [1][2] |

Synthesis and Metabolism

The synthesis of mixed-acid triacylglycerols like this compound can be achieved through both chemical and enzymatic methods. In biological systems, triacylglycerols are synthesized via the Kennedy pathway.

General Triacylglycerol Biosynthesis Pathway

The biosynthesis of triacylglycerols (TAGs) in mammalian cells primarily follows the glycerol-3-phosphate pathway, also known as the Kennedy pathway. This process involves the sequential acylation of a glycerol-3-phosphate backbone.

Caption: General pathway for triacylglycerol biosynthesis.

Experimental Protocols

Synthesis of Mixed-Acid Triacylglycerols

The synthesis of a specific mixed-acid triacylglycerol like this compound requires a controlled, multi-step process to ensure the correct placement of the different fatty acid chains on the glycerol backbone.

Caption: A generalized chemical synthesis workflow.

Methodology: A common strategy involves using a glycerol backbone with a protecting group at the sn-3 position. The free sn-1 and sn-2 hydroxyl groups are then acylated with decanoyl chloride in the presence of a base. Following purification, the protecting group at the sn-3 position is removed. The final step involves the acylation of the free sn-3 hydroxyl group with stearoyl chloride. The final product is then purified, typically by column chromatography.

Analysis of this compound

The analysis and quantification of specific triacylglycerols in a mixture are typically performed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

3.2.1. Gas Chromatography (GC) Protocol

High-temperature GC is a suitable method for the analysis of triacylglycerols.

Sample Preparation:

-

Accurately weigh a sample of the lipid.

-

Dissolve the sample in a suitable solvent (e.g., hexane (B92381) or chloroform).

-

For quantification, add an internal standard (e.g., a triacylglycerol with a different chain length not present in the sample).

-

The sample may require derivatization to fatty acid methyl esters (FAMEs) for a more detailed fatty acid profile analysis, which can be achieved by transesterification using methanolic HCl or BF3-methanol.

GC Conditions (Exemplary):

-

Column: High-temperature capillary column suitable for lipid analysis (e.g., a short, narrow-bore column with a phenyl-methyl polysiloxane stationary phase).

-

Injector: On-column or split/splitless injection at a high temperature.

-

Oven Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a high final temperature (e.g., 250°C to 350°C).

-

Carrier Gas: Helium or hydrogen.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

3.2.2. High-Performance Liquid Chromatography (HPLC) Protocol

Reversed-phase HPLC is a powerful technique for separating triacylglycerol species.

Sample Preparation:

-

Dissolve the lipid sample in a suitable solvent (e.g., chloroform (B151607) or a mixture of acetonitrile (B52724) and another organic solvent).

-

Filter the sample through a 0.45 µm filter before injection.

HPLC Conditions (Exemplary):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of two or more solvents is typically used. For example, a gradient of acetonitrile and isopropanol (B130326) or acetone.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

Caption: A general workflow for the analysis of the compound.

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, its structure as a mixed medium- and long-chain triacylglycerol suggests potential utility in lipid-based drug delivery systems.

4.1. Lipid-Based Formulations

Triacylglycerols are key components in various lipid-based drug delivery systems, such as:

-

Self-Emulsifying Drug Delivery Systems (SEDDS): The presence of both medium and long-chain fatty acids may influence the emulsification properties and the solubilization of poorly water-soluble drugs.

-

Lipid Nanoparticles (LNPs): Triacylglycerols can form the core of LNPs, encapsulating lipophilic drugs and protecting them from degradation. The specific fatty acid composition can affect the physical stability and drug-loading capacity of the nanoparticles.

4.2. Potential Advantages in Drug Delivery

The unique structure of this compound may offer several advantages:

-

Enhanced Drug Solubilization: The combination of different fatty acid chains could provide a versatile environment for solubilizing a range of drug molecules.

-

Modulated Release Profiles: The enzymatic digestion of this triacylglycerol in the gastrointestinal tract would release decanoic and stearic acids, which could influence the absorption and release profile of an encapsulated drug.

Biological Significance and Signaling

The direct role of this compound in cell signaling has not been established. However, as a triacylglycerol, it is a key molecule in energy metabolism. Upon enzymatic hydrolysis by lipases, it releases fatty acids and glycerol, which can then enter various metabolic pathways.

Furthermore, the diacylglycerol intermediate, 1,2-didecanoyl-glycerol, could potentially act as a signaling molecule, although this is speculative and would require experimental validation. Diacylglycerols are known second messengers that can activate protein kinase C (PKC) and other signaling proteins.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided experimental protocols are generalized and would require optimization and validation for the specific compound of interest. The product is for research use only and not for human or veterinary use.

References

An In-Depth Technical Guide on TG(10:0/10:0/18:0)

This technical guide provides a detailed overview of the triglyceride (TG) TG(10:0/10:0/18:0), a specific triacylglycerol of interest in various research and development fields. This document is intended for researchers, scientists, and professionals in drug development, offering concise information on its chemical properties and structure.

Introduction to Triglycerides

Triglycerides, also known as triacylglycerols (TAGs), are esters derived from a glycerol (B35011) backbone and three fatty acids.[1][2] They are the primary constituents of animal fats and vegetable oils.[1] The specific properties of a triglyceride are determined by the nature of the fatty acids attached to the glycerol molecule, including their chain length and degree of saturation.[1][3]

TG(10:0/10:0/18:0): Molecular Profile

TG(10:0/10:0/18:0) is a mixed-acid triglyceride containing two molecules of capric acid (a saturated fatty acid with 10 carbon atoms, denoted as 10:0) and one molecule of stearic acid (a saturated fatty acid with 18 carbon atoms, denoted as 18:0) esterified to a glycerol backbone.[4]

The key molecular data for TG(10:0/10:0/18:0) are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C41H78O6 |

| Average Molecular Weight | 667.069 g/mol |

| Monoisotopic Molecular Weight | 666.579840232 g/mol |

| IUPAC Name | (2S)-2,3-bis(decanoyloxy)propyl octadecanoate |

| Synonyms | 1,2-Didecanoyl-3-stearoyl-rac-glycerol, 1,2-Caprin-3-stearin |

Data sourced from the Human Metabolome Database and other chemical suppliers.[4][5]

Molecular Structure and Composition

The structure of TG(10:0/10:0/18:0) consists of a central glycerol molecule linked to three fatty acyl chains via ester bonds. Specifically, it has two decanoyl chains (from capric acid) and one octadecanoyl chain (from stearic acid).

Experimental Protocols

Detailed experimental protocols for the characterization of triglycerides like TG(10:0/10:0/18:0) typically involve techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

Sample Preparation: Butterfat or other lipid-containing samples are extracted using a solvent system like chloroform/methanol. The lipid extract is then dried and reconstituted in an appropriate solvent for injection.

-

Chromatographic Separation: A normal-phase HPLC column is used to separate the different classes of triglycerides. The mobile phase gradient typically involves a mixture of nonpolar and polar solvents.

-

Mass Spectrometric Detection: An electrospray ionization (ESI) source is used to ionize the triglyceride molecules. Tandem mass spectrometry (MS/MS) is then employed to fragment the parent ions, and the resulting fragmentation patterns are used to identify the specific fatty acid composition and their positions on the glycerol backbone.

This is a generalized protocol; specific parameters would need to be optimized for the instrument and sample matrix.

Signaling Pathways and Logical Relationships

The metabolism of triglycerides involves several key pathways. The diagram below illustrates a simplified workflow of triglyceride metabolism.

References

The Natural Occurrence and Analysis of 1,2-Didecanoyl-3-stearoyl-rac-glycerol in Butteroil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the natural occurrence of the specific triacylglycerol (TAG), 1,2-didecanoyl-3-stearoyl-rac-glycerol, in butteroil. While butteroil is known for its exceptionally complex lipid profile, comprising hundreds of distinct TAG species, the presence of this particular molecule has been confirmed in scientific literature.[1] This document synthesizes available data on its constituent fatty acids, outlines the sophisticated analytical methodologies required for its identification and quantification, and presents the biochemical context for its formation.

Presence in Butteroil

This compound is a triacylglycerol containing two decanoic acid (C10:0) molecules at the sn-1 and sn-2 positions and one stearic acid (C18:0) molecule at the sn-3 position of the glycerol (B35011) backbone.[1] Its presence as a natural component of butteroil has been previously established.[1]

The complexity of milk fat arises from the vast number of possible combinations of different fatty acids that can be esterified to the glycerol backbone.[2] This leads to a large number of regiospecific and stereospecific isomers, making the identification of any single TAG species a significant analytical challenge.[2][3] The fatty acid distribution in milk fat TAGs is known to be nonrandom.[4] Notably, stearic acid (C18:0) is predominantly found at the sn-1 and sn-3 positions, which is consistent with the structure of the target molecule.[4]

Quantitative Data

The following tables summarize the typical composition of these and other major fatty acids in butterfat from various studies. This data provides a quantitative context for the potential abundance of the TAG .

Table 1: Fatty Acid Composition of Butterfat (Sample A) Source: Adapted from Rutkowska, J., et al. (2013).[5]

| Fatty Acid | Abbreviation | Composition (%) |

| Capric Acid | C10:0 | 2.8 |

| Myristic Acid | C14:0 | 10.7 |

| Palmitic Acid | C16:0 | 28.3 |

| Stearic Acid | C18:0 | 11.8 |

| Oleic Acid | C18:1 9c | 22.1 |

Table 2: Fatty Acid Composition of Butterfat (Sample B) Source: Adapted from Cebi, N., et al. (2021).[6]

| Fatty Acid | Abbreviation | Mean Composition (%) |

| Capric Acid | C10:0 | 4.772 |

| Lauric Acid | C12:0 | 5.832 |

| Myristic Acid | C14:0 | 4.022 |

| Palmitic Acid | C16:0 | 32.592 |

| Stearic Acid | C18:0 | 13.250 |

Table 3: Fatty Acid Composition of Anhydrous Milk Fat Source: Adapted from Shah, S. A. A., et al. (2021).[7]

| Fatty Acid | Abbreviation | Composition (mol/100 mol) |

| Capric Acid | C10:0 | 2.67 |

| Myristic Acid | C14:0 | 13.31 |

| Palmitic Acid | C16:0 | 34.74 |

| Stearic Acid | C18:0 | 10.42 |

| Oleic Acid | C18:1 | 22.43 |

Experimental Protocols for Triacylglycerol Analysis

The definitive identification and quantification of specific TAGs like this compound from a complex matrix such as butteroil requires a multi-step approach combining chromatographic separation with mass spectrometric detection.[2][8]

Sample Preparation: Butteroil Extraction

-

Objective: Isolate the lipid fraction (butteroil) from butter.

-

Protocol:

-

Melt butter samples at 60°C.

-

Centrifuge the molten butter to separate the phases.

-

Collect the top layer, which is the anhydrous butteroil.

-

Filter the collected oil through anhydrous sodium sulfate (B86663) to remove any residual water.

-

The resulting clear oil is ready for analysis or can be stored under nitrogen at -20°C.

-

Regiospecific Analysis by Chromatography

The analysis of TAG isomers, particularly determining the position of fatty acids on the glycerol backbone, is a complex task.[3] The reference method for identifying sn-1(3)- and sn-2-acyl isomers of TAGs in butteroil involves gas-liquid chromatography (GLC).[1] Modern approaches utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry.[8][9]

Protocol: HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)

-

Objective: Separate TAG molecules based on their partition number and identify specific regioisomers.

-

Instrumentation: A normal-phase HPLC system coupled to an electrospray ionization tandem mass spectrometer (ESI-MS/MS).[8]

-

Chromatographic Separation:

-

Column: A silica-based column is typically used for normal-phase separation.

-

Mobile Phase: A gradient elution is employed, often starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent like isopropanol (B130326) or methyl tert-butyl ether.[4][8] This separates TAGs into classes based on their acyl carbon number (ACN) and number of double bonds (DB).[8]

-

-

Mass Spectrometric Detection and Identification:

-

Ionization: Electrospray Ionization (ESI) is used to generate protonated molecular ions [M+H]+ or ammoniated adducts [M+NH4]+ of the TAGs.

-

MS1 Scan: A full scan identifies the molecular weights of the TAGs eluting from the HPLC.

-

MS2 Fragmentation (Tandem MS): The instrument isolates a specific parent ion (e.g., the ion corresponding to the mass of C10:0/C10:0/C18:0-TAG) and fragments it. The fragmentation pattern reveals the constituent fatty acids. The loss of a fatty acid as a neutral ketene (B1206846) (RCOOH) from the ammoniated adduct allows for positional identification. For instance, the loss of a fatty acid from the sn-1/3 position is generally more favorable than from the sn-2 position, allowing for the differentiation of regioisomers.[10]

-

Visualizations

Logical Workflow for TAG Identification

The following diagram illustrates the general workflow for isolating and identifying a specific triacylglycerol from butteroil.

Caption: Workflow for the identification of a specific TAG from butteroil.

Simplified Triacylglycerol Biosynthesis Pathway

This diagram shows a simplified pathway for the synthesis of triacylglycerols in the mammary gland, illustrating how different fatty acids are incorporated into the glycerol backbone.

Caption: Simplified pathway of TAG synthesis via the glycerol-3-phosphate pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Advanced Tandem Mass Spectrometric Analysis of Complex Mixtures of Triacylglycerol Regioisomers: A Case Study of Bovine Milk Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regiospecific analysis of fractions of bovine milk fat triacylglycerols with the same partition number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Determination of triacylglycerols in butterfat by normal-phase HPLC and electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of butter fat triacylglycerols by supercritical fluid chromatography/electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crossroads of Lipid Metabolism: A Technical Guide to the Biological Role of Mixed-Acid Triglycerides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed-acid triglycerides (TGs), the predominant form of neutral lipid storage in eukaryotes, are far more than simple energy reservoirs. Comprising a glycerol (B35011) backbone esterified to a heterogeneous combination of fatty acids, their specific acyl composition and positional distribution dictates their metabolic fate and biological function. This technical guide provides an in-depth exploration of the pivotal role of mixed-acid TGs in metabolic processes, including their synthesis, breakdown, and influence on cellular signaling. We will delve into the substrate specificities of key metabolic enzymes, present quantitative data on their differential processing compared to simple TGs, and provide detailed experimental protocols for their study. Furthermore, this guide will utilize Graphviz diagrams to visually articulate the complex signaling pathways and experimental workflows discussed, offering a comprehensive resource for researchers in metabolism and drug development.

Introduction: Beyond Homogeneity in Lipid Storage

Triglycerides are the primary constituents of body fat and dietary fats, serving as a critical energy source.[1] While simple triglycerides, containing three identical fatty acids, are useful in laboratory settings, the vast majority of naturally occurring TGs are mixed-acid triglycerides, featuring a combination of saturated, monounsaturated, and polyunsaturated fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone.[2] This structural heterogeneity is not random; it profoundly influences the physical properties of lipids and, more importantly, their interaction with the enzymatic machinery of metabolism. The specific arrangement of fatty acids within a TG molecule affects its absorption, transport in lipoproteins, mobilization from lipid droplets, and ultimately, its impact on cellular signaling pathways. Understanding these nuances is paramount for developing therapeutic strategies targeting metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Synthesis of Mixed-Acid Triglycerides: A Tale of Two Enzymes

The final and rate-limiting step in triglyceride synthesis is catalyzed by two key enzymes: acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) and DGAT2.[3] These enzymes esterify a fatty acyl-CoA to a diacylglycerol (DAG) molecule. While they perform the same catalytic function, they belong to different gene families, exhibit distinct subcellular localizations, and possess different substrate preferences, which contributes to the diversity of mixed-acid TG synthesis.[3]

DGAT1 demonstrates a preference for monounsaturated fatty acyl-CoAs, such as oleoyl-CoA (18:1), over saturated ones like palmitoyl-CoA (16:0) in competitive assays.[4] In contrast, DGAT2 does not show such a preference for unsaturated fatty acids.[4] This suggests that DGAT1 may be particularly important for synthesizing mixed-acid TGs containing oleic acid, especially when dietary fatty acid availability is high. DGAT2, on the other hand, appears to be more crucial for incorporating a wider variety of fatty acids, potentially including those newly synthesized within the cell.[3] These distinct specificities allow for the tailored synthesis of mixed-acid TGs based on the cellular metabolic state and substrate availability.

Table 1: Substrate Preferences of DGAT Isoforms

| Enzyme | Preferred Acyl-CoA Substrate (in competition assays) | Other Characteristics |

| DGAT1 | Oleoyl-CoA (18:1) > Palmitoyl-CoA (16:0)[4] | Broader substrate specificity; may play a role in protecting against lipotoxicity.[3] |

| DGAT2 | No strong preference between oleoyl-CoA and palmitoyl-CoA.[4] | Higher affinity for substrates at lower concentrations.[5] |

Lipolysis of Mixed-Acid Triglycerides: A Stepwise and Selective Process

The mobilization of fatty acids from stored triglycerides, a process known as lipolysis, is a tightly regulated cascade involving several key lipases. The initial and rate-limiting step is the hydrolysis of a triglyceride to a diacylglycerol, primarily catalyzed by adipose triglyceride lipase (B570770) (ATGL).[6] Subsequent hydrolysis of the diacylglycerol to a monoacylglycerol is mainly carried out by hormone-sensitive lipase (HSL), which can also act on triglycerides.[6] Finally, monoacylglycerol lipase (MGL) releases the last fatty acid.[7] The mixed-acid nature of TGs significantly influences this process due to the stereo/regioselectivity of these lipases.

ATGL exhibits a strong preference for hydrolyzing the ester bond at the sn-2 position of the triglyceride.[6] This selectivity is broadened to include the sn-1 position when ATGL is activated by its co-factor, CGI-58.[6] This implies that the fatty acid at the sn-2 position is often the first to be released during lipolysis. HSL, in contrast, shows a preference for hydrolyzing diacylglycerols over triglycerides and can hydrolyze all three stereoisomers of DAG with similar efficiency.[2][6]

This enzymatic specificity has profound implications for the metabolic fate of the constituent fatty acids. For instance, in a common mixed-acid TG like 1,3-dipalmitoyl-2-oleoyl-glycerol (OPO), ATGL would preferentially release the oleic acid from the sn-2 position. The resulting 1,3-dipalmitoylglycerol would then be a substrate for HSL.

Table 2: Comparative In Vitro Digestion of a Mixed-Acid TG vs. Simple TGs by Pancreatic Lipase

| Triglyceride | Relative Hydrolysis Rate (%) | Key Observation |

| 1,3-dipalmitoyl-2-oleoyl glycerol (OPO) | Intermediate | The presence of both saturated and unsaturated fatty acids influences the overall rate of digestion. |

| Triolein (OOO) | Higher | Lipases show a higher relative activity for triglycerides containing unsaturated fatty acids.[4] |

| Tripalmitin (PPP) | Lower | Triglycerides with saturated fatty acids are hydrolyzed at a slower rate.[4] |

Data adapted from in vitro studies using pancreatic lipase, which, like ATGL, is an sn-1,3 specific lipase in its initial action on TGs.[4]

Regulatory Role of Perilipins in Mixed-Acid Triglyceride Metabolism

Lipid droplets, the cellular organelles for TG storage, are coated with a variety of proteins, with the perilipin (PLIN) family playing a central role in regulating access of lipases to the stored TGs.[8] Perilipin 1, abundant in adipocytes, acts as a barrier to lipolysis in the basal state.[8] Upon hormonal stimulation (e.g., by catecholamines), phosphorylation of perilipin 1 leads to a conformational change that facilitates the translocation and activation of HSL at the lipid droplet surface.[8][9]

While direct evidence on how the specific mixed-acid TG composition of a lipid droplet affects perilipin binding and function is still emerging, it is hypothesized that the physical properties of the lipid droplet, influenced by its TG content, could modulate these interactions. For instance, the fluidity of the lipid droplet surface, which is dependent on the degree of saturation of the constituent fatty acids, may impact the binding affinity and conformational dynamics of perilipins and their interaction with lipases.[8]

Mixed-Acid Triglycerides and Insulin (B600854) Signaling

The accumulation of lipids and their metabolites in non-adipose tissues can lead to cellular dysfunction and insulin resistance.[10][11] The specific fatty acid composition of triglycerides is a key determinant of this lipotoxicity. For example, diacylglycerols (DAGs), intermediates in both TG synthesis and lipolysis, are known to activate protein kinase C (PKC) isoforms that can phosphorylate and inhibit components of the insulin signaling pathway, such as the insulin receptor substrate-1 (IRS-1).[10]

The generation of specific DAG species from the lipolysis of mixed-acid TGs could, therefore, have distinct effects on insulin signaling. The preferential release of certain fatty acids from mixed-acid TGs will lead to the formation of DAGs with a specific acyl composition, which may have differential potencies in activating downstream signaling cascades that impair insulin action. Further research is needed to elucidate the precise impact of different mixed-acid TG-derived DAGs on insulin signaling pathways.

Experimental Protocols

In Vitro DGAT Activity Assay with Different Fatty Acyl-CoA Substrates

Objective: To determine the substrate preference of DGAT1 and DGAT2 for various fatty acyl-CoAs.

Materials:

-

Microsomal preparations from cells overexpressing DGAT1 or DGAT2.

-

Reaction buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/ml fatty acid-free BSA, 200 mM sucrose.

-

Acyl acceptor: 1,2-dioleoyl-sn-glycerol (B52968) (DOG).

-

Radiolabeled acyl donor: [14C]oleoyl-CoA.

-

Unlabeled competitor acyl-CoAs (e.g., palmitoyl-CoA, stearoyl-CoA, linoleoyl-CoA).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, a fixed concentration of DOG, and the microsomal protein (50 µg).

-

Add a fixed concentration of [14C]oleoyl-CoA and varying concentrations of the unlabeled competitor acyl-CoA.

-

Initiate the reaction by adding the acyl-CoA mixture and incubate at 37°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by adding a chloroform:methanol (2:1) solution.

-

Extract the lipids and separate them by thin-layer chromatography (TLC) using a solvent system like hexane:diethyl ether:acetic acid (80:20:1).

-

Visualize the lipid spots (e.g., with iodine vapor) and scrape the triglyceride spots into scintillation vials.

-

Add scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the DGAT activity and determine the inhibitory effect of competitor acyl-CoAs to infer substrate preference.

In Vitro Lipolysis Assay for Mixed-Acid Triglycerides

Objective: To compare the rate of lipolysis of a specific mixed-acid TG versus a simple TG by HSL.

Materials:

-

Purified recombinant HSL.

-

Triglyceride substrates (e.g., 1,3-dipalmitoyl-2-oleoyl-glycerol and tripalmitin).

-

Assay buffer: 100 mM potassium phosphate (B84403) (pH 7.0), 1 mM EDTA, 1 mM DTT, and 0.02% BSA.

-

Lipase inhibitor (e.g., Orlistat).

-

Free fatty acid assay kit.

Procedure:

-

Prepare substrate emulsions by sonicating the triglycerides in the assay buffer containing a phospholipid (e.g., phosphatidylcholine).

-

Add the triglyceride emulsion to the assay buffer.

-

Initiate the reaction by adding purified HSL.

-

Incubate the reaction at 37°C with shaking.

-

At various time points, take aliquots of the reaction mixture and stop the reaction by adding a lipase inhibitor.

-

Measure the concentration of released free fatty acids in each aliquot using a commercial colorimetric or fluorometric assay kit.

-

Plot the concentration of free fatty acids against time to determine the initial rate of lipolysis for each triglyceride substrate.

Mandatory Visualizations

Caption: Triglyceride synthesis pathway.

Caption: Stepwise hydrolysis of triglycerides.

Caption: DGAT activity assay workflow.

Conclusion

The biological role of mixed-acid triglycerides in metabolism is intricate and far-reaching. Their heterogeneous composition is a key determinant of their metabolic processing, from synthesis and storage to mobilization and impact on cellular signaling. The distinct substrate specificities of enzymes like DGAT1, DGAT2, and ATGL underscore the controlled nature of mixed-acid TG metabolism. For researchers and drug development professionals, a deeper understanding of these processes opens new avenues for therapeutic intervention in metabolic diseases. By targeting the enzymes and regulatory proteins that govern the metabolism of specific mixed-acid TGs, it may be possible to modulate lipid homeostasis and mitigate the lipotoxic effects that contribute to insulin resistance and related disorders. The experimental approaches outlined in this guide provide a framework for further investigation into this critical area of metabolic research.

References

- 1. Visualizing Metabolomics Data: Graphical Insights - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Assessment of Digestion and Absorption Properties of 1,3-Dipalmitoyl-2-Oleoyl Glycerol-Rich Lipids Using an In Vitro Gastrointestinal Digestion and Caco-2 Cell-Mediated Coupled Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 8. The perilipin family of lipid droplet proteins: Gatekeepers of intracellular lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Perilipin A is essential for the translocation of hormone-sensitive lipase during lipolytic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

Spectroscopic and Methodological Profile of 1,2-Didecanoyl-3-stearoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Didecanoyl-3-stearoyl-rac-glycerol is a mixed triacylglycerol (TAG) containing two decanoic acid moieties at the sn-1 and sn-2 positions and a stearic acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1][2] As a specific triglyceride, its physical and chemical properties are of interest in various fields, including lipidomics, food science, and pharmaceutical sciences, particularly in the development of structured lipids and drug delivery systems. This guide provides a summary of its known properties and outlines the standard experimental methodologies for its spectroscopic characterization. While specific, publicly available spectroscopic data for this particular molecule is limited, this document details the expected analytical approaches and data formats.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C41H78O6 | [1] |

| Molecular Weight | 667.1 g/mol | [1] |

| CAS Number | 139665-46-6 | [3] |

| Synonyms | 1,2-Caprin-3-stearin; TG(10:0/10:0/18:0) | [3] |

| Natural Occurrence | Found in butteroil. | [1][2] |

Spectroscopic Analysis: Experimental Protocols

Comprehensive structural elucidation and quantification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of triacylglycerols, providing detailed information about the fatty acid composition and their positions on the glycerol backbone.

Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a concentration of 5-10 mg/mL.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical chemical shifts (δ) for triacylglycerols include:

-

sn-1 and sn-3 glycerol backbone protons (~4.1-4.3 ppm)

-

sn-2 glycerol backbone proton (~5.2 ppm)

-

α-carbonyl methylene (B1212753) protons of the fatty acid chains (~2.3 ppm)

-

Methylene protons of the fatty acid chains (~1.2-1.6 ppm)

-

Terminal methyl protons of the fatty acid chains (~0.8-0.9 ppm)

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

-

Typical chemical shifts (δ) for triacylglycerols include:

-

Carbonyl carbons of the ester linkages (~172-174 ppm)

-

Glycerol backbone carbons (sn-1, sn-3 at ~62 ppm; sn-2 at ~69 ppm)

-

Various carbons of the fatty acid chains (ranging from ~14 ppm for the terminal methyl group to ~34 ppm for the α-carbonyl methylene group).

-

-

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more detailed structural assignments.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fatty acid composition of triacylglycerols.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent mixture such as methanol/chloroform. The addition of an ionization agent like sodium acetate (B1210297) or ammonium (B1175870) acetate can facilitate the formation of adduct ions.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass analyzer.

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the intact molecule, typically observed as a sodium adduct [M+Na]⁺ or an ammonium adduct [M+NH₄]⁺. For this compound (C41H78O6), the expected monoisotopic mass is 666.5802 g/mol .

-

Tandem MS (MS/MS):

-

Select the precursor ion of interest (e.g., the [M+Na]⁺ ion).

-

Subject the selected ion to collision-induced dissociation (CID).

-

Analyze the resulting fragment ions. The fragmentation pattern will show neutral losses of the constituent fatty acids, allowing for their identification. For this specific molecule, neutral losses corresponding to decanoic acid (C10:0) and stearic acid (C18:0) would be expected.

-

-

Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify the fatty acid composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol for Fourier Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., KBr or NaCl) or dissolved in a suitable solvent (e.g., chloroform) for solution-state analysis.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in triacylglycerols:

-

C=O stretching (ester): A strong absorption band around 1745 cm⁻¹.

-

C-H stretching (alkane): Multiple bands in the region of 2850-3000 cm⁻¹.

-

C-O stretching (ester): Bands in the region of 1100-1250 cm⁻¹.

-

CH₂ bending: A band around 1465 cm⁻¹.

-

Workflow Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of triacylglycerols like this compound.

Caption: General workflow for the spectroscopic analysis of a triacylglycerol.

Caption: Detailed workflow for tandem mass spectrometry analysis of a triacylglycerol.

Conclusion

References

A Comprehensive Technical Guide to the Discovery and Isolation of Specific Triacylglycerols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs), the primary constituents of fats and oils, are crucial molecules for energy storage in most eukaryotes. Comprising a glycerol (B35011) backbone esterified to three fatty acids, their specific composition and structure dictate their physicochemical properties and biological functions. The ability to isolate and characterize specific TAGs is paramount for research in nutrition, metabolic diseases, and drug development. This technical guide provides an in-depth overview of the historical discoveries that laid the foundation for lipid chemistry, and details both classical and modern methodologies for the extraction, purification, and isolation of specific triacylglycerols. Furthermore, it explores the key signaling pathways in which these molecules play a critical role.

Historical Perspective: The Dawn of Lipid Chemistry

The scientific journey into the nature of fats began in the 19th century, with two key figures revolutionizing our understanding of these essential biomolecules: Michel Eugène Chevreul and Marcellin Berthelot.

Michel Eugène Chevreul: Unraveling the Nature of Fats

French chemist Michel Eugène Chevreul's pioneering work in the early 1800s fundamentally changed the perception of fats from simple, greasy substances to complex chemical entities.[1][2][3][4][5] Through his meticulous study of saponification—the process of soap making—Chevreul demonstrated that fats are composed of "anhydrous glycerine" (glycerol) combined with what he termed "fatty acids."[1][2] By employing techniques such as fractional crystallization, distillation, and melting point determination, he was the first to isolate and name several fatty acids, including stearic acid from sheep fat and various volatile fatty acids from butter.[1][3] His seminal work, "Recherches chimiques sur les corps gras d'origine animale" (1823), is considered the first treatise on lipid chemistry and laid the groundwork for all subsequent research in the field.[1][3]

Marcellin Berthelot: The Synthesis of Triacylglycerols

Building upon Chevreul's discoveries, French chemist Marcellin Berthelot provided the definitive proof of the structure of fats through chemical synthesis. In his 1854 doctoral dissertation, "The Combinations of Glycerin with Acids and the Synthesis of Immediate Principles of Animal Fats," Berthelot successfully synthesized fats by reacting glycerol with fatty acids.[6][7] This groundbreaking work not only confirmed Chevreul's findings but also led Berthelot to coin the terms monoglyceride, diglyceride, and triglyceride, which are now fundamental to the language of lipid science.[6][7] His ability to synthesize these "natural substances" in the laboratory was a major blow to the then-prevalent theory of vitalism, which held that organic compounds could only be produced by living organisms.[8]

Methodologies for the Extraction and Isolation of Triacylglycerols

The isolation of specific triacylglycerols from a biological matrix is a multi-step process that typically involves an initial extraction of total lipids, followed by fractionation and purification to isolate the TAGs of interest. The choice of method depends on the sample matrix, the desired purity, and the available instrumentation.

Classical Solvent Extraction Methods

For decades, the gold standard for lipid extraction has been based on the use of solvent systems that disrupt cell membranes and solubilize lipids.

The Folch method is a robust technique for the exhaustive extraction of lipids, particularly from tissues.[9]

-

Principle: This method utilizes a chloroform (B151607):methanol (2:1, v/v) mixture to create a single-phase system that effectively extracts lipids from the sample. The subsequent addition of water or a saline solution induces phase separation, with the lipids partitioning into the lower chloroform layer.

-

Experimental Protocol:

-

Homogenize 1 gram of the tissue sample in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Filter or centrifuge the mixture to remove the solid residue.

-

To the liquid extract, add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution.

-

Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

The Bligh & Dyer method is a modification of the Folch method that is particularly suitable for samples with high water content, such as fish muscle.[10]

-

Principle: This method uses a lower initial solvent-to-sample ratio, and the water already present in the sample contributes to the formation of a single-phase system with chloroform and methanol. The subsequent addition of more chloroform and water breaks this single phase, leading to the separation of the lipid-containing chloroform layer.[11]

-

Experimental Protocol:

-

For a 1 mL sample containing approximately 80% water, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 10-15 minutes to create a single-phase mixture.

-

Add 1.25 mL of chloroform and mix for 1 minute.

-

Add 1.25 mL of water and mix for another minute.

-

Centrifuge to separate the mixture into two phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent to obtain the lipid extract.

-

Modern Extraction Techniques

Recent advancements have led to the development of more efficient, automated, and environmentally friendly extraction methods.

-

Principle: SFE utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[12] When a substance is heated and pressurized beyond its critical point, it exhibits properties of both a liquid and a gas, allowing it to diffuse into the sample matrix and dissolve the lipids.[11] By reducing the pressure, the CO₂ returns to its gaseous state, leaving behind a solvent-free lipid extract.[11] This method is highly selective for nonpolar lipids like TAGs and minimizes the risk of lipid oxidation due to the oxygen-free environment and low temperatures.[11][12]

-

Generalized Protocol:

-

Place the dried and ground sample into the extraction vessel of the SFE system.

-

Pressurize and heat the CO₂ to its supercritical state.

-

Pump the supercritical CO₂ through the extraction vessel. A co-solvent like ethanol (B145695) may be added to modify the polarity.

-

Pass the CO₂-lipid mixture through a separator where the pressure is reduced.

-

The CO₂ vaporizes and is recycled, while the lipid extract is collected.

-

-

Principle: MAE uses microwave energy to rapidly heat the solvent and any residual water within the sample. This creates a buildup of pressure inside the cells, leading to the rupture of cell walls and the rapid release of lipids into the solvent.

-

Generalized Protocol:

-

Place the sample and a suitable extraction solvent (e.g., hexane:isopropanol) in a microwave-safe extraction vessel.

-

Seal the vessel and place it in the microwave extractor.

-

Apply a specific microwave power and temperature program for a short duration (typically a few minutes).

-

After the vessel has cooled, filter the extract to separate it from the solid residue.

-

Evaporate the solvent to recover the lipid extract.

-

-

Principle: Also known as sonication, UAE employs high-frequency sound waves to create acoustic cavitation—the formation and collapse of microscopic bubbles—in the solvent. This process generates intense local pressures and temperatures, disrupting cell walls and enhancing the penetration of the solvent into the sample matrix.

-

Generalized Protocol:

-

Suspend the sample in an extraction solvent within a vessel.

-

Insert an ultrasonic probe into the suspension or place the vessel in an ultrasonic bath.

-

Apply ultrasonic waves for a specified time and power.

-

Maintain the temperature with a cooling jacket if necessary.

-

After sonication, filter the mixture to separate the extract.

-

Evaporate the solvent to recover the lipids.

-

Purification and Isolation of Specific Triacylglycerols

Once the total lipid extract is obtained, further steps are required to isolate specific TAGs.

-

Principle: This technique separates TAGs based on their different melting points.[13] The fat is melted and then cooled under controlled conditions to allow the TAGs with higher melting points (typically more saturated) to crystallize first.[14] These solid crystals (stearin fraction) are then separated from the remaining liquid oil (olein fraction) by filtration.[15] This process can be performed without a solvent (dry fractionation) or with a solvent like acetone (B3395972) to improve separation efficiency.[13]

-

Generalized Protocol (Solvent Fractionation):

-

Dissolve the total lipid extract in a suitable solvent (e.g., acetone) at a specific ratio (e.g., 1:7 w/v).

-

Heat the solution to ensure all lipids are dissolved.

-

Cool the solution to a specific crystallization temperature (e.g., 17°C) and hold for a defined period (e.g., 16 hours) with gentle agitation.[13]

-

Separate the crystallized solid fraction (stearin) from the liquid fraction (olein) via vacuum filtration.

-

Remove the solvent from both fractions using a rotary evaporator to obtain the purified stearin (B3432776) and olein.

-

-

Principle: SPE is a chromatographic technique used to separate lipids into different classes based on their polarity. A solid stationary phase (sorbent) is packed into a cartridge. The lipid extract is loaded onto the cartridge, and solvents of increasing polarity are used to selectively elute different lipid classes. Nonpolar lipids like TAGs are typically eluted with nonpolar solvents, while more polar lipids are retained and eluted later with more polar solvents.

-

Generalized Protocol:

-

Condition an SPE cartridge (e.g., silica (B1680970) gel) with a nonpolar solvent (e.g., hexane).

-

Dissolve the lipid extract in a small volume of the nonpolar solvent and load it onto the cartridge.

-

Elute the TAG fraction with a nonpolar solvent or a mixture of low polarity (e.g., dichloromethane (B109758) in n-hexane).[2][8]

-

Elute other lipid classes, such as free fatty acids and phospholipids, with solvents of increasing polarity.

-

Collect the TAG-containing fraction and evaporate the solvent.

-

Quantitative Data Presentation

The efficiency of different extraction and fractionation methods can be compared based on parameters such as yield, purity, and recovery. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Triacylglycerol Extraction Methods from Microalgae.

| Method | Solvent System | Lipid Yield (% of Dry Weight) | Total Fatty Acid Yield (% of Dry Weight) | Reference |

| Bligh & Dyer | Chloroform:Methanol | 15.05% | 8.33% | [16] |

| Dichloromethane:Methanol | Dichloromethane:Methanol | 14.28% | 8.64% | [16] |

| Propanol:Hexane | Propanol:Hexane | 13.59% | 8.18% | [16] |

| Supercritical CO₂ (ScCO₂) | Carbon Dioxide | 10.88% | 10.00% | [16] |

| Microwave-Assisted (MAE) | Not specified | 17.83% | Not reported | [17] |

| Ultrasound-Assisted (UAE) | Not specified | 14.50% | Not reported | [17] |

Table 2: Comparison of Lipid Recovery from Milk using Different Extraction Methods.

| Sample | Method | Lipid Recovery (%) | Reference |

| Liquid Infant Formula | Röse-Gottlieb | ~74% | |

| Liquid Infant Formula | Solid-Phase Extraction (SPE) | ~82% | |

| High-Fat Human Milk | Röse-Gottlieb | 62% | |

| High-Fat Human Milk | Solid-Phase Extraction (SPE) | 89% | |

| Low-Fat Human Milk | Röse-Gottlieb | Not specified | |

| Low-Fat Human Milk | Solid-Phase Extraction (SPE) | 85% |

Table 3: Yield of Fractions from Solvent Fractionation of Palm Stearin with Acetone.

| Fractionation Temperature (°C) | Solid Fraction (Stearin) Yield (%) | Liquid Fraction (Olein) Yield (%) | Reference |

| 30 | 42% | 58% | |

| 35 | 35% | 65% | |

| 40 | 19% | 81% |

Key Signaling Pathways Involving Triacylglycerols

While primarily known for energy storage, TAGs and their metabolic intermediates are increasingly recognized for their roles in cellular signaling.

The Glycerolipid Synthesis Pathway

The primary pathway for TAG synthesis is the glycerol-3-phosphate pathway, which occurs mainly in the endoplasmic reticulum.[17] This pathway not only produces TAGs for storage but also generates key signaling molecules.

-

Pathway Description: The synthesis begins with the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA), followed by a second acylation to produce phosphatidic acid (PA). PA is then dephosphorylated to yield diacylglycerol (DAG). The final and committed step is the acylation of DAG by diacylglycerol acyltransferase (DGAT) to form TAG.[17]

Caption: The Glycerolipid Synthesis Pathway.

Diacylglycerol (DAG) as a Second Messenger

The diacylglycerol produced during TAG synthesis and lipolysis is a potent second messenger that activates several key signaling proteins, most notably Protein Kinase C (PKC).

-

PKC Activation: DAG accumulation in cellular membranes recruits and activates various isoforms of PKC.[1][10] Activated PKC then phosphorylates a multitude of downstream target proteins, influencing processes such as cell growth, proliferation, and insulin (B600854) signaling.[10] Aberrant activation of specific PKC isoforms, such as PKCε in the liver, by DAG accumulation is linked to the development of hepatic insulin resistance.

Peroxisome Proliferator-Activated Receptors (PPARs) and Lipid Metabolism

PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. Intermediates of TAG metabolism, including fatty acids and their derivatives, can act as ligands for PPARs.

-

PPAR Signaling: When activated by lipid ligands, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes that control fatty acid uptake, oxidation, and storage. For example, PPARα is highly expressed in the liver and regulates genes involved in fatty acid oxidation, while PPARγ is predominantly found in adipose tissue and promotes adipogenesis and lipid storage.

Caption: Key Signaling Roles of TAG Metabolites.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and analysis of specific triacylglycerols.

Caption: General Experimental Workflow.

Conclusion

The journey from Chevreul's initial characterization of fats to the sophisticated analytical techniques available today has been remarkable. The ability to effectively extract, isolate, and analyze specific triacylglycerols is indispensable for advancing our understanding of their roles in health and disease. Classical methods like the Folch and Bligh & Dyer procedures remain valuable, while modern techniques such as SFE offer significant advantages in terms of selectivity, efficiency, and environmental impact. Furthermore, the elucidation of the signaling roles of TAGs and their metabolic byproducts has opened new avenues for therapeutic intervention in metabolic disorders. This guide provides a solid foundation of the core methodologies and biological context necessary for researchers, scientists, and drug development professionals working in this dynamic field.

References

- 1. observatoriodacastanha.org.br [observatoriodacastanha.org.br]

- 2. mdpi.com [mdpi.com]

- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0081881B1 - A process for the solvent fractionation of palm oil stearines and products obtained with said process - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. soci.org [soci.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A comparative study: the impact of different lipid extraction methods on current microalgal lipid research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Improvements in extraction yield by solid phase lipid extraction from liquid infant formula and human milk, and the fatty acid distribution in milk TAG analyzed by joint JOCS/AOCS official method Ch 3a-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. [PDF] A comparative study: the impact of different lipid extraction methods on current microalgal lipid research | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 1,2-Didecanoyl-3-stearoyl-rac-glycerol as an Internal Standard for Triglyceride Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the field of lipidomics, accurate quantification of lipid species is crucial for understanding biological processes and for the development of novel therapeutics. Triglycerides (TGs) are a major class of lipids that serve as energy storage molecules and are implicated in various metabolic diseases. The use of an internal standard (IS) is essential for reliable quantification of TGs in complex biological samples by mass spectrometry (MS). An ideal internal standard should be a compound that is not naturally present in the sample, has similar chemical and physical properties to the analytes of interest, and can correct for variations in sample preparation and instrument response.

1,2-Didecanoyl-3-stearoyl-rac-glycerol, also known as TG(10:0/10:0/18:0), is a synthetic triglyceride that is not typically found in biological systems, making it a suitable candidate for use as an internal standard for the quantification of endogenous even-chain triglycerides. This document provides detailed application notes and protocols for the use of this compound as an internal standard in mass spectrometry-based lipid analysis.

Chemical Properties of this compound

| Property | Value |

| Synonyms | 1,2-Caprin-3-Stearin, 1,2-Decanoin-3-Stearin, TG(10:0/10:0/18:0) |

| Molecular Formula | C41H78O6[1] |

| Formula Weight | 667.1 g/mol [1] |

| Purity | ≥98%[1] |

| Formulation | A solid[1] |

| Solubility | DMF: 10 mg/ml[1] |

| Storage | -20°C[1] |

| Stability | ≥ 4 years[1] |

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve the solid in 1 mL of a suitable organic solvent (e.g., 2:1 chloroform:methanol or isopropanol).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in a glass vial with a PTFE-lined cap at -20°C.

-

-

Working Solution Preparation (e.g., 10 µg/mL):

-

Perform a serial dilution of the stock solution to achieve the desired working concentration. For example, to prepare a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the same solvent.

-

The optimal concentration of the internal standard working solution should be determined based on the expected concentration of the target triglycerides in the samples and the sensitivity of the mass spectrometer.

-

Protocol 2: Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a standard lipid extraction procedure from plasma samples. The volumes can be scaled accordingly for other sample types like tissues or cells.

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

In a glass tube, add 50 µL of the plasma sample.

-

-

Internal Standard Spiking:

-

Add a known volume of the this compound working solution to the plasma sample. The amount added should be sufficient to produce a strong signal in the mass spectrometer without causing ion suppression.

-

-

Lipid Extraction:

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.[2]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of lipids into the solvent.[2]

-

Add 400 µL of 0.9% NaCl solution and vortex again for 1 minute.[2]

-

Centrifuge the mixture at 2000 x g for 5 minutes to induce phase separation.[2]

-

-

Collection of Organic Phase:

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

-

-

Solvent Evaporation and Reconstitution:

-

Dry the collected organic phase under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of acetonitrile (B52724) and isopropanol).[2]

-

Protocol 3: Quantification of Triglycerides by LC-MS/MS